molecular formula C13H9BrF2 B3210556 2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl CAS No. 1071866-13-1

2-Bromo-4,6-difluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B3210556
CAS No.: 1071866-13-1
M. Wt: 283.11 g/mol
InChI Key: KMEYBBKNCOXFQN-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dioxane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.

    Coupling Reactions: The compound is often used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include dioxane, tetrahydrofuran, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with new substituents replacing the bromine atom .

Scientific Research Applications

2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-1,1’-biphenyl: Similar structure but with different substitution pattern.

    4,6-Difluoro-3’-methyl-1,1’-biphenyl: Lacks the bromine atom.

    2-Bromo-4,6-difluoro-1,1’-biphenyl: Similar but without the methyl group.

Uniqueness

2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl substituents on the biphenyl structure. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(3-methylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2/c1-8-3-2-4-9(5-8)13-11(14)6-10(15)7-12(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEYBBKNCOXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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